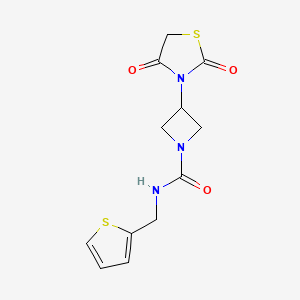
3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a derivative of thiazolidinedione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other related compounds.
Overview of Thiazolidinediones
Thiazolidinediones are primarily recognized for their role in the management of type 2 diabetes mellitus (T2DM). They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in tissues . Recent research has expanded the scope of TZDs to include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .
The biological activity of this compound can be attributed to several mechanisms:
- PPAR-γ Agonism : By activating PPAR-γ, this compound promotes glucose metabolism and lipid homeostasis.
- Antioxidant Activity : TZD derivatives exhibit the ability to scavenge free radicals, thereby reducing oxidative stress .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, enhancing its potential as an antimicrobial agent .
Antidiabetic Activity
The antidiabetic effects of thiazolidinedione derivatives are well-documented. For instance, studies have demonstrated that certain TZD derivatives significantly lower blood glucose levels and improve insulin sensitivity by modulating gene expression linked to glucose metabolism .
| Compound | IC50 Value (μM) | Mechanism |
|---|---|---|
| TZD A | 0.382 | PTP1B Inhibition |
| TZD B | 0.445 | Aldose Reductase Inhibition |
Anticancer Activity
Thiazolidinediones have also been explored for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting caspase activation .
| Cell Line | Compound | IC50 Value (μM) |
|---|---|---|
| HepG2 | TZD C | 6.19 |
| HCT116 | TZD D | 22.08 |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiazolidinedione derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capacity of thiazolidinedione compounds using various assays such as DPPH and ABTS. The findings highlighted their potential to mitigate oxidative damage in cellular models .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared to other well-known TZDs like Pioglitazone and Rosiglitazone:
| Compound | Antidiabetic Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-Dioxothiazolidine | Moderate | High | Moderate |
| Pioglitazone | High | Moderate | Low |
| Rosiglitazone | High | Moderate | Low |
Propiedades
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-10-7-20-12(18)15(10)8-5-14(6-8)11(17)13-4-9-2-1-3-19-9/h1-3,8H,4-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METRQLMNXJPVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













